molecular formula C27H32ClNO4S B610051 PF-543 HCl CAS No. 1706522-79-3

PF-543 HCl

Cat. No. B610051
CAS RN: 1706522-79-3
M. Wt: 502.066
InChI Key: WNKWAZFYPZMDGJ-VQIWEWKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF-543 HCl is a novel, cell-permeable, potent, and selective inhibitor of sphingosine kinase-1 (SphK1). It inhibits SphK1 with a Ki of 3.6 nM and is more than 100-fold selective for SphK1 over the SphK2 isoform .


Synthesis Analysis

The synthesis of PF-543 derivatives has been reported in several studies. In one study, the introduction of a propyl moiety into the sulfonyl group of PF-543 resulted in an excellent result of 1.7 nM of IC50 of SK1 . Another study synthesized a PF-543 derivative containing an aliphatic long chain, which exhibited an inhibitory effect on SK1 similar to that of PF-543 .


Molecular Structure Analysis

The molecular formula of this compound is C27H32ClNO4S. The molecular weight is 502.1 g/mol . The IUPAC name is [(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride .


Chemical Reactions Analysis

This compound is a potent and selective SphK1 inhibitor. It exhibits more than 100-fold selectivity for SphK1 over SphK2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 502.1 g/mol. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The compound has 9 rotatable bonds .

Scientific Research Applications

Targeting Colorectal Cancer

PF-543, a novel sphingosine kinase 1 (SphK1) inhibitor, has been shown to exert potent anti-proliferative and cytotoxic effects against various established and primary human colorectal cancer (CRC) cells. Surprisingly, it primarily induces programmed necrosis rather than apoptosis in these cells. This necrotic death is associated with mitochondrial membrane potential collapse and mitochondrial P53-cyclophilin-D complexation. In vivo studies have demonstrated its effectiveness in suppressing tumor growth in CRC cells, indicating its potential as an anti-CRC agent (Ju, Gao, & Fang, 2016).

Synthesis and Evaluation of Derivatives

Research into the synthesis of PF-543 derivatives with aliphatic side chains has shown that these derivatives exhibit similar inhibitory effects on SK1 and comparable antitumor activity against colorectal and gastric cancer cell lines. These findings suggest the potential of these derivatives as alternatives to PF-543 in cancer treatment (Kim et al., 2019).

Labeling for Biochemical Studies

The synthesis of a dansyl-labeled PF-543 for biochemical studies has been achieved. This labeled compound helps in the study of PF-543's interaction with SK1, thereby facilitating a deeper understanding of its role in conditions like multiple sclerosis, myocardial infarction, and colorectal cancer (Park et al., 2018).

Investigation of Tolyl Group

A study investigating the necessity of the tolyl group in PF-543 for its Sphingosine Kinase 1 inhibitory activity revealed that certain modifications in PF-543 could potentially enhance its medical applications. This research provides insights crucial for designing more effective PF-543 analogs (Kim et al., 2020).

Sepsis Treatment

PF-543 has been found to improve survival rates in sepsis-induced models by suppressing NLRP3 inflammasome in macrophages. This suggests PF-543's potential as a therapeutic agent in treating sepsis (Zhong et al., 2019).

Autophagy Induction in Squamous Cell Carcinoma

PF-543 induces apoptosis, necrosis, and autophagy in human head and neck squamous cell carcinoma cells. This multifaceted effect, including its role in promoting cell survival through autophagy, highlights its therapeutic potential in treating squamous cell carcinoma (Hamada, Kameyama, Iwai, & Yura, 2017).

Anticancer Agent Development

Research on PF-543 derivatives for anticolorectal cancer agents has shown that structurally simplified derivatives of PF-543 have similar anticancer activities. This opens avenues for developing new anticancer substances targeting SK1 (Shrestha, Lee, Park, & Baek, 2021).

Mechanism of Action

Target of Action

PF-543 HCl, developed by Pfizer, is a potent and selective inhibitor of sphingosine kinase 1 (SPHK1) . SPHK1 is an enzyme that catalyzes the formation of 1-phospho-sphingosine (S1P) from sphingosine . It is considered the rate-limiting enzyme in the production of S1P , a molecule that plays a crucial role in various physiological and pathological processes .

Mode of Action

This compound inhibits SPHK1 in a sphingosine-competitive manner . It decreases the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that this compound effectively disrupts the balance of S1P and sphingosine in the cell, thereby altering the downstream signaling pathways regulated by these molecules.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingosine to S1P conversion pathway , regulated by SPHK1 . By inhibiting SPHK1, this compound reduces the production of S1P, a signaling molecule involved in various cellular processes such as cell growth and survival . This could potentially affect multiple downstream effects, including anti-cancer, anti-fibrotic, and anti-inflammatory processes .

Pharmacokinetics

One study suggests that this compound and its derivatives show poor microsomal stability

Result of Action

This compound has been reported to induce apoptosis, necrosis, and autophagy . It also stimulates the granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion . These effects suggest that this compound can influence cell survival and death pathways, potentially making it a useful tool in cancer research and treatment.

Safety and Hazards

PF-543 HCl is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

PF-543 HCl has shown potential in anticancer, antifibrotic, and anti-inflammatory processes. It provides new therapeutic leads and ideas for future research and clinical trials .

Biochemical Analysis

Biochemical Properties

PF 543 HCl inhibits SphK1 with a Ki of 3.6 nM . It is sphingosine competitive and is more than 100-fold selective for SphK1 over the SphK2 isoform . SphK1 catalyzes the conversion of sphingosine to sphingosine-1-phosphate (S1P), a molecule that has been shown to regulate cancer cell death and proliferation .

Cellular Effects

PF 543 HCl has been reported to demonstrate low anticancer activity in several cancers . It has been found to decrease the growth, survival, and resistance of MDA-MB-231 triple-negative breast cancer cells and LM2-4 cells by inhibition of the AKT pathway, p38 MAP kinase pathways, and ERK pathway . It also induces apoptosis, necrosis, and autophagy .

Molecular Mechanism

PF 543 HCl inhibits SphK1, leading to a decrease in the level of endogenous S1P by 10-fold with a proportional increase in the level of sphingosine . This suggests that PF 543 HCl significantly inhibits SphK1, thereby affecting the balance of sphingolipids within the cell .

Temporal Effects in Laboratory Settings

The effects of PF 543 HCl have been studied over time in laboratory settings. It has been found that PF 543 HCl stimulates granular accumulation of microtubule-associated protein light chain 3 (LC3) and induces LC3-I to LC3-II conversion .

Dosage Effects in Animal Models

In a study using a lung arterial hypertension hypoxic mouse model, PF 543 HCl was found to reduce right ventricular hypertrophy when administered at a dosage of 1 mg/kg .

Metabolic Pathways

PF 543 HCl is involved in the sphingolipid metabolic pathway. It inhibits SphK1, which catalyzes the conversion of sphingosine to S1P . This affects the balance of sphingolipids within the cell .

Transport and Distribution

Given its role as an inhibitor of SphK1, it is likely that it interacts with the enzymes and cofactors involved in the sphingolipid metabolic pathway .

Subcellular Localization

As an inhibitor of SphK1, it is likely to be found in the same subcellular locations as this enzyme, which is often located in the cytosol but can move to the membrane to participate in various physiological processes .

properties

IUPAC Name

[(2R)-1-[[4-[[3-(benzenesulfonylmethyl)-5-methylphenoxy]methyl]phenyl]methyl]pyrrolidin-2-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO4S.ClH/c1-21-14-24(20-33(30,31)27-7-3-2-4-8-27)16-26(15-21)32-19-23-11-9-22(10-12-23)17-28-13-5-6-25(28)18-29;/h2-4,7-12,14-16,25,29H,5-6,13,17-20H2,1H3;1H/t25-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKWAZFYPZMDGJ-VQIWEWKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCCC3CO)CS(=O)(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCC2=CC=C(C=C2)CN3CCC[C@@H]3CO)CS(=O)(=O)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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